molecular formula C23H18Cl2N2 B10916243 1-(2,4-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

1-(2,4-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10916243
M. Wt: 393.3 g/mol
InChI Key: MBFPMUDWWIFVLS-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with dichlorophenyl and bis(4-methylphenyl) groups, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(2,4-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters under controlled conditions. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Research has explored its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studies have investigated its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: The compound is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    2,4-Dichlorophenol: A chlorinated derivative of phenol with different chemical properties and applications.

    Ethanone, 1-(2,4-dichlorophenyl): Another compound with a dichlorophenyl group, but with distinct structural and functional characteristics.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Conclusion

This compound is a compound with significant potential in various scientific and industrial applications Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry

Properties

Molecular Formula

C23H18Cl2N2

Molecular Weight

393.3 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C23H18Cl2N2/c1-15-3-7-17(8-4-15)21-14-23(18-9-5-16(2)6-10-18)27(26-21)22-12-11-19(24)13-20(22)25/h3-14H,1-2H3

InChI Key

MBFPMUDWWIFVLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C

Origin of Product

United States

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